molecular formula C31H41NO9S B1250377 2''-Oxovoruscharin

2''-Oxovoruscharin

Cat. No. B1250377
M. Wt: 603.7 g/mol
InChI Key: KLHRTBILXJZHSA-DJHKYUSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''-Oxovoruscharin is a natural product found in Calotropis procera with data available.

Scientific Research Applications

Anticancer Potential

2''-Oxovoruscharin has shown impressive activity in cancer cells expressing diverse forms of multi-drug resistance (MDR). Notably, tumor cells seem unable to acquire resistance to 19-hydroxy-2''oxovoruscharin, suggesting its potential applicability in treating drug-resistant cancers (Mijatovic et al., 2009).

Novel Cardenolide Identification and Derivatives

A study identified a novel cardenolide, this compound, from Calotropis procera. Among 27 hemisynthesized compounds from this cardenolide, one showed promising in vitro antitumor activity and in vivo tolerance, suggesting potential for cancer treatment (Van Quaquebeke et al., 2005).

Potential in Non-Small-Cell-Lung Cancer

Research identified 2”-oxovoruscharin as a novel cardenolide with potent in vitro and in vivo anti-tumor activities against human non-small-cell-lung cancer cells. This compound, along with derivatives, showed significant activity, suggesting its potential in cancer therapy (André et al., 2005).

Cellular Chemical Changes in Cancer Cells

A study investigated the effects of cardenolides, including 19-hydroxy-2''-oxovoruscharin, on human PC-3 prostate cancer cells using Fourier Transform Infrared (FT-IR) Spectroscopy. This research provides insight into the specific cellular changes induced by such compounds in cancer cells (Gasper et al., 2011).

properties

Molecular Formula

C31H41NO9S

Molecular Weight

603.7 g/mol

IUPAC Name

(1'S,2S,3'R,5'S,7'R,10'R,12'R,14'R,15'S,18'R,19'R,22'S,23'R)-10',22'-dihydroxy-7',18'-dimethyl-4-oxo-19'-(5-oxo-2H-furan-3-yl)spiro[1,3-thiazolidine-2,9'-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane]-14'-carbaldehyde

InChI

InChI=1S/C31H41NO9S/c1-16-11-30(32-24(34)14-42-30)31(37)26(39-16)40-22-10-18-3-4-21-20(28(18,15-33)12-23(22)41-31)5-7-27(2)19(6-8-29(21,27)36)17-9-25(35)38-13-17/h9,15-16,18-23,26,36-37H,3-8,10-14H2,1-2H3,(H,32,34)/t16-,18+,19-,20+,21-,22-,23-,26+,27-,28-,29+,30+,31-/m1/s1

InChI Key

KLHRTBILXJZHSA-DJHKYUSNSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)NC(=O)CS2

Canonical SMILES

CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)NC(=O)CS2

synonyms

2''-oxovoruscharin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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